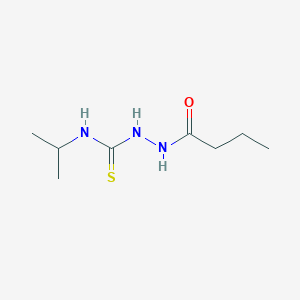![molecular formula C14H16N2OS B4626180 2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)
2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine
説明
Synthesis Analysis
The synthesis of derivatives similar to 2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine often involves multi-step organic reactions, including alkylation, acylation, and condensation processes. For instance, derivatives of pyrimidin-4(3H)-one have been synthesized through the alkylation of 2-thiouracils with bromoalkanes, showcasing the synthetic accessibility of thioether compounds related to the target molecule (Novikov, Ozerov, Sim, & Buckheit, 2004).
Molecular Structure Analysis
X-ray diffraction analysis and crystallographic studies provide insights into the molecular and crystal structure of pyrimidine derivatives. Such studies help to elucidate the conformation, bonding patterns, and molecular interactions, contributing to a deeper understanding of the compound's properties and reactivity (Ji, 2006).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, leading to a wide range of heterocyclic compounds. These reactions are influenced by the compound's functional groups and molecular structure. The reactivity of the sulfur atom in the thioether moiety plays a crucial role in the chemical behavior of such compounds (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, of pyrimidine derivatives are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in chemical synthesis and industrial processes.
Chemical Properties Analysis
The chemical properties of 2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine and its derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal for their functionalization and application in creating more complex molecules. Studies on similar compounds reveal insights into their reactivity patterns, stability, and potential for forming diverse chemical structures (Gajjala et al., 2022).
科学的研究の応用
Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives, including those structurally similar to "2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine," play significant roles in various scientific research applications. These compounds are fundamental in the study of nucleic acid biology, medicinal chemistry, and agricultural science.
Nucleic Acid Biology
Pyrimidine derivatives are integral to understanding DNA and RNA structures and functions. For example, arabinosyl cytosine (ara-C), a synthetic pyrimidine nucleoside, has been explored for its therapeutic potential in leukemia, showcasing the importance of these derivatives in cancer research (Ellison et al., 1968).
Medicinal Chemistry
In medicinal chemistry, pyrimidine derivatives are studied for their pharmacological properties. The combination of sulfamoxole, a sulfanilamide, with trimethoprim, a diaminopyrimidine, is an example of utilizing pyrimidine derivatives in antibacterial treatments, demonstrating their role in developing new therapies for bacterial infections (Etzel, Neuhof, & Wesenberg, 1976).
Agricultural Science
In agriculture, pyrimidine derivatives are investigated for their potential as herbicides and insecticides. For instance, studies on the metabolism and the effects of pirimicarb, a pyrimidine-based insecticide, on human exposure highlight the application of these compounds in enhancing agricultural productivity while assessing human safety (Hardt, Appl, & Angerer, 1999).
特性
IUPAC Name |
2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-11-4-5-13(12(2)10-11)17-8-9-18-14-15-6-3-7-16-14/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXWHUZALJAKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-Dimethylphenoxy)ethylsulfanyl]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4626119.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)
![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)
![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)
![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)
![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)
![1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B4626198.png)
![N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4626202.png)
![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)